molecular formula C15H32N2O B1616088 Decanamide, N-[3-(dimethylamino)propyl]- CAS No. 22890-11-5

Decanamide, N-[3-(dimethylamino)propyl]-

Cat. No.: B1616088
CAS No.: 22890-11-5
M. Wt: 256.43 g/mol
InChI Key: RJKMWJVKIHZOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanamide, N-[3-(dimethylamino)propyl]-: is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a decanamide backbone with a dimethylamino propyl group attached to it. This structure imparts unique chemical and physical properties to the compound, making it suitable for a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decanamide, N-[3-(dimethylamino)propyl]- typically involves the reaction of decanoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

Decanoic Acid+N,N-Dimethyl-1,3-propanediamineDecanamide, N-[3-(dimethylamino)propyl]-+Water\text{Decanoic Acid} + \text{N,N-Dimethyl-1,3-propanediamine} \rightarrow \text{Decanamide, N-[3-(dimethylamino)propyl]-} + \text{Water} Decanoic Acid+N,N-Dimethyl-1,3-propanediamine→Decanamide, N-[3-(dimethylamino)propyl]-+Water

Industrial Production Methods: In industrial settings, the production of Decanamide, N-[3-(dimethylamino)propyl]- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and solvents may also be employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Decanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry: Decanamide, N-[3-(dimethylamino)propyl]- is used as a building block in the synthesis of various polymers and copolymers. Its ability to undergo polymerization reactions makes it valuable in the production of specialty materials with tailored properties.

Biology: In biological research, this compound is used as a surfactant and emulsifying agent. It helps in the stabilization of biological membranes and the delivery of hydrophobic drugs.

Medicine: The compound has potential applications in drug delivery systems due to its amphiphilic nature. It can form micelles and vesicles that encapsulate therapeutic agents, enhancing their solubility and bioavailability.

Industry: Decanamide, N-[3-(dimethylamino)propyl]- is employed in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning and antistatic properties.

Mechanism of Action

The mechanism of action of Decanamide, N-[3-(dimethylamino)propyl]- involves its interaction with biological membranes and proteins. The dimethylamino group can form electrostatic interactions with negatively charged components of cell membranes, leading to changes in membrane fluidity and permeability. Additionally, the compound can interact with proteins, altering their conformation and activity.

Comparison with Similar Compounds

  • N-[3-(Dimethylamino)propyl]methacrylamide
  • N-[3-(Dimethylamino)propyl]octadecanamide
  • N-[3-(Dimethylamino)propyl]hexadecanamide

Comparison: Decanamide, N-[3-(dimethylamino)propyl]- is unique due to its specific chain length and the presence of the dimethylamino group. Compared to shorter or longer chain analogs, it exhibits distinct solubility, surface activity, and interaction with biological systems. Its specific structure allows for a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O/c1-4-5-6-7-8-9-10-12-15(18)16-13-11-14-17(2)3/h4-14H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKMWJVKIHZOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041830
Record name Decanamide, N-[3-(dimethylamino)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Decanamide, N-[3-(dimethylamino)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

22890-11-5
Record name N-[3-(Dimethylamino)propyl]decanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22890-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capramidopropyl dimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022890115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanamide, N-[3-(dimethylamino)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanamide, N-[3-(dimethylamino)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]decan-1-amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPRAMIDOPROPYL DIMETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83B68V00D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Hexadecanoic acid, dodecanoic acid or octanoic acid was used instead of octadecanoic acid, and these fatty acids were allowed to react with N,N-dimethyl-1,3-diaminopropane in the same manner as described in Synthesis Example 1 to obtain N-hexadecanoyl-N′,N′-dimethyl-1,3-diaminopropane, N-decanoyl-N′,N′-dimethyl-1,3-diaminopropane and N-octanoyl-N′,N′-dimethyl-1,3-diaminopropane, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decanamide, N-[3-(dimethylamino)propyl]-
Reactant of Route 2
Reactant of Route 2
Decanamide, N-[3-(dimethylamino)propyl]-
Reactant of Route 3
Reactant of Route 3
Decanamide, N-[3-(dimethylamino)propyl]-
Reactant of Route 4
Reactant of Route 4
Decanamide, N-[3-(dimethylamino)propyl]-
Reactant of Route 5
Reactant of Route 5
Decanamide, N-[3-(dimethylamino)propyl]-
Reactant of Route 6
Reactant of Route 6
Decanamide, N-[3-(dimethylamino)propyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.